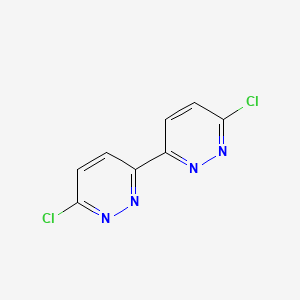

3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine

Descripción

Propiedades

IUPAC Name |

3-chloro-6-(6-chloropyridazin-3-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N4/c9-7-3-1-5(11-13-7)6-2-4-8(10)14-12-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGWILRUXNFSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28732-46-9 | |

| Record name | 3-chloro-6-(6-chloropyridazin-3-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with appropriate reagents under controlled conditions. One common method involves the use of pyrrolidine as a reactant, which reacts with 3,6-dichloropyridazine to form the desired compound . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, which can have different functional groups such as amines, hydroxyl groups, or alkyl chains .

Aplicaciones Científicas De Investigación

Chemistry

3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic synthesis .

Biology

Research has indicated that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound can inhibit bacterial growth, indicating potential use in treating infections .

- Anticancer Activity : Some derivatives have shown efficacy against cancer cell lines, suggesting that this compound could lead to the development of new anticancer agents .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in various diseases. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, altering their activity and leading to biological effects .

Industry

In industrial applications, this compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for developing herbicides and pesticides, contributing to agricultural advancements .

Case Studies

- Anticancer Research : A study focused on the anticancer properties of pyridazine derivatives revealed that certain structural modifications could enhance their effectiveness against breast cancer cells. The research highlighted the importance of the chlorinated pyridazine core in inducing apoptosis in cancer cells .

- Antimicrobial Activity : Another study investigated the antimicrobial effects of various pyridazine derivatives, demonstrating that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains. This finding supports its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Pharmacological Activities

- Analgesic/Anti-inflammatory : 3-Chloro-6-(4-methylphenyl)-pyridazine exhibits comparable efficacy to standard drugs like ibuprofen, acting via peripheral and central mechanisms .

- Enzyme Inhibition : Piperazine-substituted derivatives (e.g., 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine) demonstrate potent AChE inhibitory activity, relevant for neurodegenerative diseases .

- Antimicrobial Activity : Hydrazinyl derivatives (e.g., 3-Chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine) show moderate fungicidal and antibacterial effects, likely due to nitro group electron-withdrawing effects enhancing reactivity .

Physicochemical Properties

- Melting Points : Chlorophenyl derivatives (e.g., 3-Chloro-6-(4-methylphenyl)-pyridazine) exhibit lower melting points (~222°C) compared to hydrazinyl analogs (up to 303°C), reflecting differences in crystallinity and hydrogen bonding .

Key Research Findings and Gaps

- Structure-Activity Relationships (SAR) : Piperazine and aryl substitutions enhance enzyme inhibitory activity, while bulky groups (e.g., nitrobenzylidene) improve antimicrobial properties .

- Toxicity and Safety: Limited data exist for most analogs.

- Synthetic Challenges : Low yields in POCl₃-mediated syntheses (e.g., 20% for 3-Chloro-6-(4-methylphenyl)-pyridazine) highlight the need for optimized protocols .

Actividad Biológica

3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H7Cl2N3

- CAS Number : 28732-46-9

- Molecular Weight : 246.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to diverse pharmacological effects:

- Enzyme Inhibition :

- The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, similar to other pyrazole derivatives, thereby reducing inflammation through decreased prostaglandin synthesis.

- Receptor Interaction :

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines

- Antimicrobial Activity

-

Mechanistic Insights

- The compound's mechanism was further elucidated through structure-activity relationship (SAR) studies, highlighting the importance of the chlorinated pyridazine moiety in enhancing biological activity while minimizing toxicity.

Q & A

Q. What are the primary synthetic routes for 3-Chloro-6-(6-chloropyridazin-3-yl)pyridazine?

The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves using 3,6-dichloropyridazine as a precursor, where selective substitution at the 3- and 6-positions is achieved by varying reaction conditions (e.g., temperature, catalysts). For example:

- Step 1 : Chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride under reflux .

- Step 2 : Sequential substitution with halogenated pyridazine moieties via nickel-catalyzed electrochemical coupling .

Key parameters include solvent choice (e.g., dichloromethane for polarity control) and stoichiometric ratios to minimize by-products.

Q. How can structural characterization distinguish this compound from similar pyridazine derivatives?

Advanced analytical techniques are required:

- NMR spectroscopy : Distinct chemical shifts for chlorine substituents (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 140–150 ppm for chlorinated carbons) .

- Mass spectrometry : Molecular ion peaks at m/z 230–232 (M⁺, accounting for chlorine isotopes) .

- X-ray crystallography : Confirms the planar pyridazine ring and dihedral angles between substituents . Comparative analysis with derivatives (e.g., methylsulfonyl vs. chlorophenyl groups) highlights structural uniqueness .

Q. What functional group reactivity is critical for modifying this compound?

The chlorine atoms at positions 3 and 6 are highly reactive:

- Nucleophilic substitution : Replaceable with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Reduction : LiAlH₄ selectively reduces pyridazine rings, but chlorine substituents may require protective strategies .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for substitution reactions. For example:

- Reaction path analysis : Identifies intermediates in chlorine substitution with methylamine, optimizing temperature (70–90°C) and solvent polarity (ε > 30) .

- Solvent effects : COSMO-RS simulations suggest DMF enhances nucleophilicity compared to THF .

Validated experimental yields correlate with computed activation energies (R² > 0.85) .

Q. How should researchers resolve contradictions in biological activity data for pyridazine analogs?

Case study: Discrepancies in kinase inhibition assays (IC₅₀ values ranging from 0.1–10 µM) may arise from:

- Solubility variations : LogP values > 2.5 (e.g., 3-Chloro-6-methylpyridazine) reduce aqueous solubility, skewing in vitro results .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid oxidation of methyl groups, necessitating prodrug strategies .

- Off-target effects : Use orthogonal assays (e.g., SPR binding vs. cellular activity) to confirm target specificity .

Q. What strategies improve regioselectivity in multi-step syntheses involving this compound?

- Protecting groups : Temporary protection of one chlorine atom with trimethylsilyl groups enables sequential functionalization .

- Catalyst design : Pd-XPhos complexes favor coupling at the 6-position over the 3-position (yield > 80%) .

- Microwave-assisted synthesis : Reduces reaction times (from 24h to 2h) and improves regioselectivity via controlled thermal gradients .

Methodological Guidelines

Table 1 : Comparative Reactivity of Pyridazine Derivatives

| Compound | Reactivity (Cl at 3/6) | Preferred Reaction | Yield Range |

|---|---|---|---|

| 3-Chloro-6-methylpyridazine | High (3-Cl) | SNAr with amines | 60–85% |

| 6-Chloro-N-methylpyridazin-3-amine | Moderate (6-Cl) | Suzuki coupling | 45–70% |

| 3-Chloro-6-phenylpyridazine | Low (steric hindrance) | Ullmann coupling | 30–50% |

| Data sourced from . |

Q. Key Recommendations :

- Use HPLC-PDA (λ = 254 nm) to monitor reaction progress and purity (>98%) .

- For biological testing, employ ADMET prediction tools to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.